molecular formula C18H23N3O3 B2458604 1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea CAS No. 1286718-33-9

1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea

Cat. No.: B2458604
CAS No.: 1286718-33-9
M. Wt: 329.4
InChI Key: ZKEKCHWAALVNSF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a synthetic urea derivative designed for research applications. This compound features a cyclopropylurea core, a structural motif present in several biologically active molecules. For instance, compounds with the cyclopropyl-urea structure have been investigated as formyl peptide receptor agonists, relevant in research for cardiovascular conditions like heart failure and atherosclerosis . Furthermore, the dimethoxyphenyl group is a common pharmacophore that can contribute to a molecule's ability to interact with enzymatic targets. The presence of the 1-methyl-1H-pyrrol-2-yl moiety is of particular interest, as pyrazole and pyrrole derivatives are widely recognized in medicinal chemistry for their diverse pharmacological profiles . Specifically, pyrazole-based compounds have been identified as multi-targeted kinase inhibitors . One such example is AT9283, a known multi-kinase inhibitor, which highlights the potential of this chemical class in research focused on cellular signaling pathways . Researchers can utilize this compound to explore its mechanism of action and affinity for specific kinase targets, which may be valuable in biochemical and cellular assays. This product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use in compliance with their institution's guidelines.

Properties

IUPAC Name

1-cyclopropyl-3-(2,3-dimethoxyphenyl)-1-[(1-methylpyrrol-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-20-11-5-6-14(20)12-21(13-9-10-13)18(22)19-15-7-4-8-16(23-2)17(15)24-3/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEKCHWAALVNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{16}H_{20}N_{2}O_{3}
  • IUPAC Name : this compound
  • SMILES Notation : CC1(CN(C(=O)N(C(=O)C2=CC=CC=C2OC)C(C3CCN(C)C3)=O)C(C4=CC=C(C=C4)OC)=O)

Antitumor Activity

Recent studies have shown that derivatives of urea compounds exhibit significant antitumor activity. For example, certain pyrazole derivatives have been reported to inhibit various cancer cell lines effectively. The activity is often linked to their ability to interact with specific molecular targets involved in tumor progression, such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Urea derivatives have been known to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX-2. This suggests that this compound may also exhibit similar effects, warranting further investigation .

Antimicrobial Activity

Urea compounds have shown promise in antimicrobial applications. The structural motifs present in this compound could enhance its interaction with microbial targets, potentially leading to effective antibacterial or antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

Structural Feature Effect on Activity
Cyclopropyl groupEnhances binding affinity to target proteins
Dimethoxyphenyl moietyIncreases lipophilicity and cellular uptake
Pyrrole ringContributes to the modulation of biological pathways

These features suggest that modifications in these regions could lead to enhanced efficacy and selectivity against specific biological targets.

Case Studies

Several studies have explored related compounds with similar structures:

  • Antitumor Activity Study : A derivative of a similar urea compound demonstrated an IC50 value of less than 10 µM against A431 cancer cells, indicating potent cytotoxicity .
  • Anti-inflammatory Research : A related study found that urea derivatives significantly reduced TNF-alpha levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Antimicrobial Efficacy : Research on pyrazole derivatives showed promising results against various bacterial strains, supporting the hypothesis that modifications in the urea structure can enhance antimicrobial properties .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic applications.

Anticancer Activity

Studies have shown that similar urea derivatives possess significant anticancer properties. For example, pyrrole-containing urea derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including U937 cells, with IC50 values lower than those of standard chemotherapeutics such as etoposide . The mechanism of action is believed to involve the modulation of pathways related to cell cycle regulation and apoptosis.

Antimicrobial Activity

Urea derivatives have also shown promising antimicrobial properties. Investigations into related compounds revealed considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infectious diseases .

CompoundActivity TypeIC50 (µM)
1-Cyclopropyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)ureaAnticancer15.67
EtoposideAnticancer17.94
Similar Urea DerivativeAntimicrobial<10 (varied by strain)

Case Study 1: Anticancer Efficacy

A study focusing on pyrrole-containing urea derivatives found that these compounds could inhibit the proliferation of U937 cells effectively. The synthesized compound demonstrated an IC50 value of 15.67 µM, indicating a strong potential for development as an anticancer agent .

Case Study 2: Antimicrobial Screening

Research on structurally analogous urea derivatives highlighted their antibacterial efficacy against multiple strains, including Escherichia coli. These findings suggest that modifications to the chemical structure can enhance bioactivity and provide a basis for developing new antimicrobial agents .

Chemical Reactions Analysis

Synthetic Pathways

The compound's synthesis likely involves sequential alkylation and urea-forming reactions. Key steps include:

StepReaction TypeReagents/ConditionsFunctional Group FormedReference
1Cyclopropane introductionCyclopropylamine derivatives + alkyl halidesCyclopropylamine intermediate
2Pyrrole alkylation1-methyl-1H-pyrrole-2-methanol + electrophilic agents(1-methylpyrrol-2-yl)methyl group
3Urea formationIsocyanate coupling with amines (e.g., 2,3-dimethoxyaniline)Urea core (-NCON-)

For example:

  • Cyclocondensation with hydrazines and 1,3-diketones (common in pyrazole synthesis) may adapt to urea derivatives under acidic conditions .

  • Regioselective alkylation of pyrrole moieties often employs copper triflate or ionic liquid catalysts to enhance selectivity .

Hydrolysis

  • Urea bonds hydrolyze under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, yielding amines and CO₂:

    Urea+H2OH+/OHAmine1+Amine2+CO2\text{Urea} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Amine}_1 + \text{Amine}_2 + \text{CO}_2

    Stability is enhanced by electron-donating groups (e.g., methoxy substituents) .

Electrophilic Substitution

  • The pyrrole ring undergoes electrophilic substitution at the α-position due to its electron-rich nature:

    • Nitration : HNO₃/AcOH at 0–5°C introduces nitro groups .

    • Halogenation : NBS or Cl₂/FeCl₃ selectively adds halogens .

Oxidation

  • Cyclopropane rings resist oxidation under mild conditions but may cleave with strong oxidizers (e.g., KMnO₄/H⁺) to form diacids .

  • Methoxy groups are stable to most oxidants but demethylate with BBr₃ to yield phenolic derivatives .

Catalytic Interactions

CatalystReaction TypeObserved EffectSource
Cu(OTf)₂CyclocondensationEnhances regioselectivity (82% yield for triarylpyrazoles)
[bmim]PF₆ (ionic liquid)Multicomponent reactionsReusable up to 4 cycles with <5% activity loss
Pd/CHydrogenationReduces nitro groups without affecting cyclopropane

Comparative Stability

Functional GroupStability UnderNotes
CyclopropaneAcidic hydrolysisResists ring-opening below 100°C
Pyrrole ringOxidative conditionsProne to polymerization at high temperatures
Methoxy groupsAlkaline hydrolysisDemethylation requires >48h at 80°C

Preparation Methods

Palladium-Catalyzed Cyclopropane Functionalization

The cyclopropylamine backbone is synthesized via Suzuki-Miyaura coupling, leveraging 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a boronic ester. Optimized conditions employ [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in 1,4-dioxane/water (4:1) at 80°C under nitrogen, achieving 69% yield. Key parameters include:

Parameter Value Impact on Yield
Catalyst loading 5 mol% Maximizes turnover
Solvent polarity Medium (dioxane) Enhances solubility
Temperature 80°C Balances kinetics

Preparation of 2,3-Dimethoxyphenyl Isocyanate

Nitration and Reduction of Guaiacol Derivatives

2,3-Dimethoxyaniline is synthesized from o-vanillin via a three-step sequence: nitration (HNO₃/H₂SO₄, 0°C), reduction (H₂/Pd-C, 50 psi), and methylation (CH₃I/K₂CO₃). The final amination step employs phosgene-free conditions using triphosgene in dichloromethane, yielding 2,3-dimethoxyphenyl isocyanate (74% purity by HPLC).

Urea Bond Formation

Coupling of Amine and Isocyanate

The cyclopropylamine intermediate (1.0 equiv) reacts with 2,3-dimethoxyphenyl isocyanate (1.2 equiv) in anhydrous THF under nitrogen. Triethylamine (2.0 equiv) scavenges HCl, driving the reaction to completion at 25°C over 12 h. Workup involves extraction with ethyl acetate, followed by silica gel chromatography (hexanes:EtOAc 3:1) to isolate the urea product in 58% yield.

Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on the isocyanate carbonyl, forming a carbamic acid intermediate, and (2) deprotonation to yield the urea.

Optimization and Troubleshooting

Catalyst Screening for Cross-Coupling

Comparative studies of palladium catalysts reveal Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in cyclopropane coupling (69% vs. 22% yield). XPhos ligand additives further enhance efficiency by stabilizing the palladium center during oxidative addition.

Solvent Effects on Urea Formation

Polar aprotic solvents (THF, DMF) favor urea formation over dichloroethane due to improved isocyanate solubility. However, DMF complicates purification, necessitating a switch to THF for industrial scalability.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (300 MHz, CDCl₃): δ 1.01–1.14 (m, 4H, cyclopropyl), 3.72 (s, 3H, OCH₃), 4.23 (s, 3H, NCH₃), 6.76 (s, 1H, pyrrole).
  • MS (ESI+) : m/z 414 [M+H]⁺, consistent with molecular formula C₂₁H₂₄N₄O₃.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows 98.5% purity, with a single peak at tR = 8.2 min.

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Pd(dppf)Cl₂ is recovered via aqueous extraction (1 N NaOH) and reused thrice without significant activity loss (yields: 69% → 65% → 63%).

Waste Stream Management

Dioxane/water mixtures are distilled to recover >90% solvent, reducing environmental impact.

Q & A

Q. What experimental strategies are recommended for optimizing the multi-step synthesis of this compound?

To optimize synthesis, employ statistical Design of Experiments (DOE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify critical factors affecting yield and purity. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity . For example, highlights the importance of controlling reaction time and solvent choice to minimize byproducts in structurally similar urea derivatives .

Q. Which analytical techniques are most effective for confirming the molecular structure and purity?

  • Nuclear Magnetic Resonance (NMR) : Resolves cyclopropane ring strain effects and electronic environments of dimethoxyphenyl/pyrrole substituents .
  • X-ray crystallography : Provides absolute stereochemical confirmation, particularly for sterically hindered regions like the cyclopropyl-pyrrole junction .
  • Mass spectrometry (MS) : Validates molecular weight and detects isotopic patterns (e.g., from trifluoromethoxy groups in analogs) .

Q. How can researchers investigate the compound’s reaction mechanisms with biological targets?

Use kinetic studies (e.g., time-resolved fluorescence quenching) and isotopic labeling (e.g., ¹⁵N/¹³C) to track urea bond cleavage or pyrrole-mediated interactions. suggests that urea derivatives often undergo hydrolysis or participate in hydrogen-bonding networks critical to bioactivity .

Advanced Research Questions

Q. How can computational methods improve reaction pathway predictions for novel derivatives?

Adopt the ICReDD framework (), integrating quantum chemical calculations (e.g., DFT for transition-state modeling) with machine learning to predict regioselectivity in cyclopropane ring modifications or pyrrole alkylation. This approach reduces trial-and-error experimentation and identifies optimal conditions for synthesizing analogs .

Q. What methodologies resolve contradictions in bioactivity data across different assay systems?

  • Cross-assay validation : Compare results from in vitro enzyme inhibition assays (e.g., fluorescence polarization) with cell-based viability assays (e.g., MTT) to distinguish target-specific effects from off-target cytotoxicity .
  • Metabolomic profiling : LC-MS/MS can detect metabolite interference, such as dimethoxyphenyl demethylation products, which may skew activity measurements .

Q. How can researchers address stability challenges during long-term storage or biological testing?

Conduct accelerated stability studies under varied pH, temperature, and humidity conditions. For example, cyclopropane rings in analogs () are prone to ring-opening under acidic conditions; lyophilization or inert-atmosphere storage may mitigate degradation .

Intermediate Complexity Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

  • Fragment-based design : Synthesize analogs with modular substitutions (e.g., replacing 2,3-dimethoxyphenyl with halogenated aryl groups) and assess bioactivity shifts .
  • Molecular docking : Use crystal structures of target proteins (e.g., kinases or GPCRs) to model interactions between the urea backbone and active-site residues .

Q. How can researchers validate the compound’s selectivity for intended biological targets?

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled probes) to quantify displacement in receptor-binding studies.
  • CRISPR/Cas9 knockout models : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray)?

  • Dynamic effects : Cyclopropane ring puckering (observed in X-ray) may cause averaged NMR chemical shifts. Variable-temperature NMR can resolve conformational exchange .
  • Crystallographic disorder : Use Hirshfeld surface analysis to distinguish true structural features from crystallographic artifacts .

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Bootstrap resampling to assess confidence intervals in small-sample datasets .

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